REACTION_CXSMILES
|
[CH3:1][S:2][CH:3]([O:9][C:10]1[CH:15]=[C:14]([CH3:16])[C:13]([CH3:17])=[C:12]([CH3:18])[CH:11]=1)[C:4]([O:6]CC)=[O:5].[OH-].[Na+]>C1COCC1.O>[CH3:1][S:2][CH:3]([O:9][C:10]1[CH:15]=[C:14]([CH3:16])[C:13]([CH3:17])=[C:12]([CH3:18])[CH:11]=1)[C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
product
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CSC(C(=O)OCC)OC1=CC(=C(C(=C1)C)C)C
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (three times)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC(C(=O)O)OC1=CC(=C(C(=C1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |